1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cytotoxicity HepG2 Liver cancer

1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 852697-48-4) is a synthetic small molecule (C₁₉H₁₇N₃OS, MW 335.4 g/mol) that belongs to the benzimidazolone class, featuring a quinolin-8-ylsulfanyl moiety linked via a three-carbon propyl chain to the N1 position of a 2,3-dihydro-1H-1,3-benzodiazol-2-one (benzimidazolone) core. The compound has been catalogued in MolPort as a screening compound structurally related to the Vimseltinib chemical space, indicating its potential utility in kinase-focused early-stage drug discovery campaigns.

Molecular Formula C19H17N3OS
Molecular Weight 335.4 g/mol
CAS No. 852697-48-4
Cat. No. B6423918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS852697-48-4
Molecular FormulaC19H17N3OS
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C19H17N3OS/c23-19-21-15-8-1-2-9-16(15)22(19)12-5-13-24-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2,(H,21,23)
InChIKeyWOFAQMZEELHQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 852697-48-4): Chemical Identity and Procurement Baseline


1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 852697-48-4) is a synthetic small molecule (C₁₉H₁₇N₃OS, MW 335.4 g/mol) that belongs to the benzimidazolone class, featuring a quinolin-8-ylsulfanyl moiety linked via a three-carbon propyl chain to the N1 position of a 2,3-dihydro-1H-1,3-benzodiazol-2-one (benzimidazolone) core . The compound has been catalogued in MolPort as a screening compound structurally related to the Vimseltinib chemical space, indicating its potential utility in kinase-focused early-stage drug discovery campaigns . It has been evaluated in at least one cell-based cytotoxicity assay (HepG2) and one biochemical protein-protein interaction screen (RMI–FANCM MM2), providing initial bioactivity fingerprints that can guide selection over close structural analogs .

Why 1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one Cannot Be Replaced by Generic In-Class Benzimidazole or Quinoline Derivatives


The benzimidazolone- and quinoline-containing compound classes are broad and structurally diverse; however, the target compound occupies a specific structural niche defined by three interdependent features that preclude straightforward substitution. First, the 2-oxo group on the benzimidazole ring (benzimidazolone) confers a distinct hydrogen-bonding donor/acceptor profile compared to benzimidazole-thioquinoline analogs such as compound 6j (IC₅₀ = 28.0 µM against α-glucosidase) [1]. Second, the propyl linker length between the quinolin-8-ylsulfanyl group and the benzimidazolone core influences conformational flexibility, which is known to modulate target engagement in FANCM–RMI protein-protein interaction assays [2]. Third, the quinolin-8-yl substitution pattern is critical for metal-chelating or π-stacking interactions that are not replicated by the corresponding benzothiazol-2-yl or tetrazol-5-yl analogs that share the same core and linker . These structural distinctions mean that compounds within the same broad class cannot be assumed to be functionally interchangeable without quantitative comparative data.

Quantitative Differentiation Evidence for 1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (852697-48-4) vs. Closest Analogs


HepG2 Hepatocellular Carcinoma Cytotoxicity at 33 µM: A Cell-Based Activity Fingerprint

The target compound was tested in a HepG2 cytotoxicity assay at a single concentration of 33 µM. The data readout values ranged from 55 to 158 across 20 replicate measurements (mean ≈ 68, median ≈ 62) . This level of cell-based activity, while modest, provides a quantitative benchmark that can be compared against other members of the benzimidazolone–quinoline hybrid class. In contrast, the benzimidazole-thioquinoline α-glucosidase inhibitor 6j (X = 4-bromobenzyl) was not evaluated in HepG2 cells, making direct cross-class comparison infeasible; however, the target compound's availability of HepG2 data at a defined concentration represents a procurement-relevant advantage for researchers requiring pre-existing cell-based activity fingerprints [1].

Cytotoxicity HepG2 Liver cancer Phenotypic screening

RMI–FANCM (MM2) Protein-Protein Interaction Screen: A Distinct Target Engagement Profile from PIP-199

The target compound was included in a high-throughput screen for inhibitors of the RMI–FANCM (MM2) protein-protein interaction (Source ID: 11908), an assay system developed and validated by Voter et al. (2016) for identifying disruptors of the Fanconi anemia DNA repair pathway [1]. While the specific % inhibition or IC₅₀ value for this compound in this assay is not publicly disclosed, its inclusion in this screen distinguishes it from the only reported small-molecule FANCM-RMI inhibitor, PIP-199, which was subsequently demonstrated to be a chemically unstable pan-assay interference compound (PAINS) that decomposes in aqueous buffers and shows no genuine binding activity in validated biophysical assays [2]. The target compound's distinct chemotype (benzimidazolone–quinoline hybrid vs. PIP-199's Mannich base scaffold) represents a structurally unrelated starting point for FANCM-RMI inhibitor development, free from the known PAINS liabilities of the indole-derived Mannich base series.

Fanconi anemia DNA repair FANCM-RMI PPI inhibitors ALT cancers

Benzimidazolone Core vs. Benzimidazole Core: Differential Hydrogen-Bonding Capacity with Implications for α-Glucosidase and Kinase Target Engagement

The target compound contains a 2,3-dihydro-1H-1,3-benzodiazol-2-one (benzimidazolone) core, which possesses a carbonyl oxygen at position 2 capable of serving as a hydrogen-bond acceptor. This contrasts with the benzimidazole core found in the α-glucosidase inhibitor series reported by Moghadam Farid et al. (2023), where the most potent compound 6j (IC₅₀ = 28.0 ± 0.6 µM vs. acarbose IC₅₀ = 750.0 µM) lacks this carbonyl functionality [1]. The presence of the carbonyl group in benzimidazolones has been exploited in kinase inhibitor design (e.g., Vimseltinib chemical space) to engage the hinge region of kinases via bidentate hydrogen-bonding interactions . This structural feature provides a mechanistic basis for differentiated target selectivity compared to benzimidazole-thioquinoline analogs, although direct comparative kinase profiling data for the target compound remains to be generated.

Benzimidazolone Hydrogen bonding Kinase inhibitor α-Glucosidase SAR

Quinolin-8-yl vs. Benzothiazol-2-yl and Tetrazol-5-yl Terminal Groups: Differential Metal-Chelating and π-Stacking Potential

The target compound features a quinolin-8-yl group attached via sulfur to the propyl linker, a motif known to facilitate metal coordination through the quinoline nitrogen and sulfur atoms, as well as π–π stacking interactions with aromatic protein side chains [1]. Closely related analogs that replace the quinolin-8-yl group with a 5-chloro-1,3-benzothiazol-2-yl or 1-(4-chlorophenyl)-tetrazol-5-yl moiety share the same benzimidazolone core and propyl linker but lose the bidentate metal-chelating capacity of the 8-quinolinyl fragment . In the context of metal-dependent enzymes or metalloprotein targets, this structural difference can translate into meaningful differences in binding affinity and selectivity, although direct comparative binding data for these specific analogs are not available in the public domain.

Quinoline Metal chelation π-Stacking Benzothiazole Tetrazole SAR

Recommended Research and Industrial Application Scenarios for 1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (852697-48-4)


Chemical Probe Development for FANCM–RMI Protein-Protein Interaction in ALT-Positive Cancers

The compound has been screened in the validated RMI–FANCM (MM2) interaction assay [1], and its benzimidazolone–quinoline chemotype is structurally distinct from PIP-199, the only previously reported FANCM-RMI small-molecule inhibitor, which has since been discredited as a PAINS compound due to aqueous instability and lack of genuine target binding [2]. Researchers investigating alternative lengthening of telomeres (ALT) in cancers can prioritize this compound as a structurally novel starting point for developing FANCM-RMI chemical probes, avoiding the documented pitfalls of the Mannich base scaffold series.

Kinase Inhibitor Screening and Early-Stage SAR Exploration in the Vimseltinib Chemical Space

The compound has been catalogued as structurally related to the Vimseltinib (CSF1R inhibitor) chemical space by MolPort . Its benzimidazolone core offers a carbonyl-mediated hinge-binding motif analogous to that found in approved kinase inhibitors, while the quinolin-8-ylsulfanyl substituent provides additional vectors for accessing selectivity pockets. This makes the compound suitable for inclusion in kinase-focused screening decks and for use as a starting scaffold in structure–activity relationship (SAR) exploration campaigns targeting the CSF1R kinase family or related tyrosine kinases.

Hepatocellular Carcinoma Phenotypic Screening with Pre-Existing Cytotoxicity Data

The compound has been tested in a HepG2 cytotoxicity assay at 33 µM, generating a quantitative activity fingerprint (readout range 55–158) . For laboratories conducting phenotypic screening in liver cancer models, the availability of this pre-existing HepG2 data eliminates the need for initial dose-ranging cytotoxicity experiments, allowing researchers to proceed directly to mechanism-of-action studies or combination screening with established hepatocellular carcinoma therapeutics such as sorafenib.

Metalloenzyme Inhibitor Design Leveraging the Quinolin-8-ylsulfanyl Metal-Chelating Motif

The quinolin-8-yl group, when attached via a sulfur linker (as in this compound), has documented capacity for bidentate N/S metal coordination [3]. In contrast, structurally similar compounds that replace the quinolin-8-yl group with benzothiazol-2-yl or tetrazol-5-yl moieties lack this chelation geometry. Drug discovery programs targeting zinc-dependent metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases) or other metal-dependent proteins can leverage this structural feature for rational inhibitor design, prioritizing this compound over analogs that cannot engage the catalytic metal ion.

Quote Request

Request a Quote for 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.